Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one
Description
Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one (molecular formula: C₉H₁₂O) is a strained polycyclic compound featuring a bicyclo[2.2.1]hept-5-ene framework fused via a spiro junction to a cyclopropane ring, with a ketone group at position 2 (Figure 1). Its unique architecture confers high steric strain and reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery . Key properties include:
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNSCGVCUOPNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(=O)C2C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one typically involves the cyclopropanation of a suitable bicyclo[2.2.1]heptene derivative. One common method is the reaction of bicyclo[2.2.1]hept-5-ene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. This reaction proceeds via a carbene intermediate, which inserts into the double bond of the bicyclo[2.2.1]heptene to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, strong acids or bases.
Major Products
The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original spirocyclic compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one involves its interaction with molecular targets through its strained ring system. The rigidity and unique geometry of the compound allow it to fit into specific binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Spiro Rings or Bicyclic Frameworks
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]
- Molecular formula : C₉H₁₄.
- Key differences : Lacks the ketone group and the bicycloheptene double bond.
- Properties : Lower polarity (logP = 2.59), boiling point 67°C at 60 mmHg. Used in gas-phase ionization studies (ionization energy = 9.45 eV) .
Dimethyl Spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]dicarboxylate (7g)
- Structure : Includes ester groups at positions 5 and 4.
- Synthesis : Photochemical intramolecular cyclopropanation yields 18% product.
- NMR data : Distinct ¹H NMR signals at δ 1.58 (dddd, J = 13.2, 10.2, 8.4, 4.8 Hz) for cyclopropane protons, differing from the target compound’s ketone-related deshielding .
3-Methoxycarbonylspiro[...]-2-carboxylic Acid
Functional Group Variations
Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic Acid
- Structure : Dual carboxylic acid groups replace the ketone.
- Properties : Higher molecular weight (222.24 g/mol) and boiling point (369.7°C predicted) due to hydrogen bonding .
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3',3'-dicarboxylic Acid
- Key differences : Cyclobutane spiro ring increases ring strain (109.5° angles) versus cyclopropane (60°).
- Synthetic relevance : Demonstrates altered reactivity in Diels-Alder reactions .
Aminopyridine-Containing Spiro Derivatives (B1-B7)
- Structure : Piperidine-to-cyclopropane substitution in spiro[indoline-3,4-piperidine] derivatives.
- Activity : Compounds B1-B7 show moderate EGFR/HER2 inhibition (IC₅₀ = 0.1–1.2 µM), highlighting cyclopropane’s role in enhancing kinase selectivity .
Dicyclopropanated 5-Vinyl-2-Norbornene (dcpVNB)
- Structure: Norbornane core with two cyclopropane rings.
- Genotoxicity: Induces DNA damage via ROS generation, unlike the target compound, which lacks conjugated alkylating groups .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | logP |
|---|---|---|---|---|---|
| Target compound | C₉H₁₂O | 136.19 | Ketone | N/A | 1.52 |
| Spiro[bicyclo...]dicarboxylate (7g) | C₂₀H₂₀O₄ | 324.37 | Ester | N/A | 2.81 |
| 3-Methoxycarbonylspiro[...]-2-carboxylic acid | C₁₂H₁₄O₄ | 222.24 | Ester, carboxylic acid | 369.7 (predicted) | 1.34 |
| Spiro[bicyclo...]cyclobutane dicarboxylic acid | C₁₁H₁₄O₄ | 234.23 | Carboxylic acid | N/A | 1.98 |
Biological Activity
Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one is an intriguing organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its rigid and strained ring system allows for specific interactions with biological targets, making it a candidate for further research into its pharmacological properties.
- Molecular Formula: C9H8O
- Molecular Weight: 148.1586 g/mol
- CAS Registry Number: 60526-40-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules due to its structural rigidity. The compound's unique geometry facilitates binding to specific enzymes or receptors, potentially leading to enzyme inhibition or modulation of receptor activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an enzyme inhibitor. For instance, studies have explored its impact on fatty acid amide hydrolase (FAAH), where it demonstrated significant inhibitory effects, with an IC50 value indicating potent activity . This inhibition has implications for pain management and anxiety disorders.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | FAAH | 63 |
Study on Antimicrobial Activity
In a controlled study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This study highlights its potential as a lead compound for developing new antimicrobial agents.
Study on Enzyme Inhibition
A detailed investigation into the structure-activity relationship (SAR) of derivatives of this compound revealed that modifications at specific positions significantly enhanced FAAH inhibition potency. The study identified key molecular features that contribute to binding affinity and inhibitory action .
Comparison with Other Compounds
This compound can be compared with other spirocyclic compounds known for their biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Spiro[cyclopropane-1,2’-steroids] | Steroidal | Anti-inflammatory |
| Bicyclo[2.2.1]heptane derivatives | Bicyclic | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
